Entonox

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

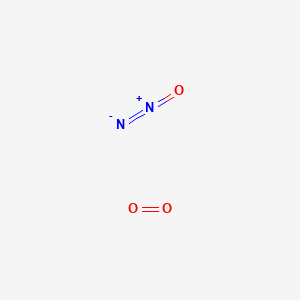

Entonox, also known as this compound, is a useful research compound. Its molecular formula is N2O3 and its molecular weight is 76.012 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pain Relief in Obstetrics

Entonox is commonly used for pain relief during labor. A randomized clinical trial conducted at Mobini Hospital in Iran compared the effects of continuous versus intermittent use of this compound on obstetric outcomes. The study found no significant differences in the duration of labor or neonatal Apgar scores between the two methods, indicating that continuous use is safe and effective for managing labor pain . Another study showed that women using this compound experienced significantly lower pain scores during labor compared to those receiving placebo oxygen .

Table 1: Summary of Obstetric Studies on this compound

Procedural Sedation

This compound is utilized for various medical procedures requiring analgesia, such as dental work, wound dressing, and minor surgeries. Research indicates that its use can significantly reduce pain scores during procedures like colonoscopy and extracorporeal shock wave lithotripsy. One study reported that patients receiving this compound during prostate biopsies experienced less pain compared to those who did not receive it .

Table 2: Procedural Applications of this compound

Emergency Medicine

In emergency settings, this compound provides rapid analgesia for acute trauma cases, including fractures and burn treatments. Its fast-acting nature allows for immediate pain relief without the need for intravenous access, making it particularly useful in pre-hospital settings .

Palliative Care

This compound has also been reported as beneficial in managing refractory pain among terminally ill patients. Its ability to provide analgesia without significant side effects makes it a valuable option in palliative care settings .

Case Studies and Clinical Trials

Numerous clinical trials have validated the efficacy of this compound across various applications:

- Labor Pain Management : A study showed that women using this compound reported higher satisfaction levels and lower pain scores during childbirth compared to traditional methods .

- Procedural Analgesia : In a controlled trial involving patients undergoing flexible cystoscopy, those administered this compound experienced significantly less discomfort than those receiving standard analgesics .

Propiedades

Número CAS |

54510-89-3 |

|---|---|

Fórmula molecular |

N2O3 |

Peso molecular |

76.012 g/mol |

Nombre IUPAC |

molecular oxygen;nitrous oxide |

InChI |

InChI=1S/N2O.O2/c1-2-3;1-2 |

Clave InChI |

JJGOFTJTVVVHAM-UHFFFAOYSA-N |

SMILES |

[N-]=[N+]=O.O=O |

SMILES canónico |

[N-]=[N+]=O.O=O |

Sinónimos |

Anesoxyn-50 Entonox Eutonal Nitralgin Nitronox |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.